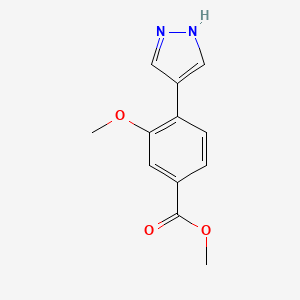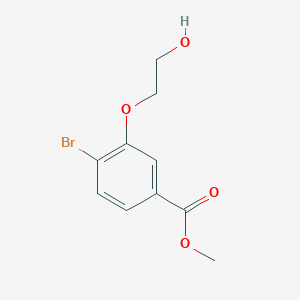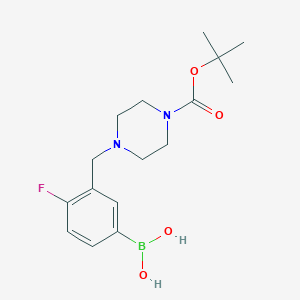
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
Descripción general
Descripción
“3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid” is a chemical compound with the molecular formula C15H23BN2O4 . It is also known as "(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C15H23BN2O4 . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a phenylboronic acid group .
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Discovery of Novel Piperazine Derivatives as Inhibitors
Compounds with a tert-butoxycarbonyl group, similar to the compound , have been explored for their potential in inhibiting acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. For instance, a study by Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives showing inhibitory activities in enzyme-assay and cell-based assays, indicating potential applications in medicinal chemistry (Chonan et al., 2011).
Potential in Antifungal and Antibacterial Agents
Derivatives of piperazine, similar to the structure , have been investigated for their antifungal and antibacterial properties. For example, the study by Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue, revealing significant inhibitory activity against certain strains (Wieczorek et al., 2014).
Synthesis of Piperazine-Based Compounds for Biological Evaluation
The synthesis of compounds involving tert-butyl piperazine-1-carboxylate, as seen in studies like that of Sanjeevarayappa et al. (2015), focuses on the creation and characterization of such compounds, further exploring their biological activities, including antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Application in Polymer Science
- Development of Novel Polyamides: Studies have shown the utility of piperazine derivatives in the synthesis of polyamides with potential applications in materials science. Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing uracil and adenine, where piperazine played a crucial role in the polymer formation (Hattori & Kinoshita, 1979).
Application in Crystallography and Molecular Structure Analysis
Crystal Structure Analysis
Piperazine derivatives, similar in structure to the compound , have been the focus of crystallographic studies to understand their molecular architectures. For instance, Gumireddy et al. (2021) examined the crystal structure of a piperazine derivative, highlighting its potential in pharmacology and materials science (Gumireddy et al., 2021).
Investigation of Molecular Interactions
The study of molecular interactions and crystal structures of piperazine derivatives, as seen in research by Yamato et al. (1999), provides insights into the stereochemistry and potential applications of these compounds in various scientific fields (Yamato et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
[4-fluoro-3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(17(22)23)4-5-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWLKSRIOUKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




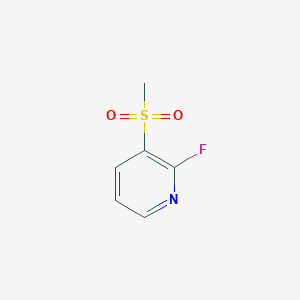
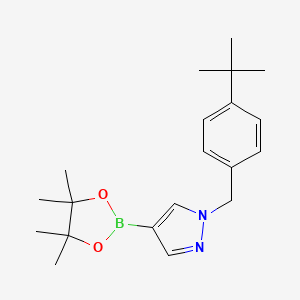

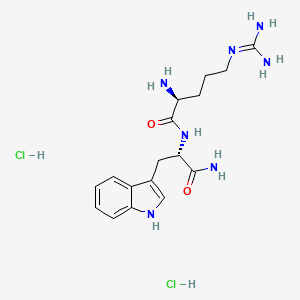
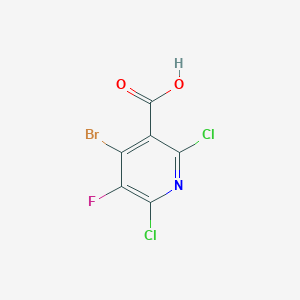


![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)

